Cas no 1497246-02-2 (1-2-(trifluoromethoxy)phenylcyclohexan-1-amine)

1-2-(Trifluoromethoxy)phenylcyclohexan-1-amine is a fluorinated cyclohexylamine derivative with a trifluoromethoxy-substituted phenyl group. Its structural features, including the electron-withdrawing trifluoromethoxy group and the cyclohexylamine scaffold, make it a valuable intermediate in medicinal chemistry and agrochemical research. The compound exhibits enhanced metabolic stability and lipophilicity due to the fluorine substituents, which can improve bioavailability in drug development. Its rigid cyclohexane ring contributes to conformational control, potentially enhancing selectivity in target interactions. This compound is particularly useful in the synthesis of bioactive molecules, serving as a key building block for pharmaceuticals and specialty chemicals requiring fluorinated motifs.
1-2-(trifluoromethoxy)phenylcyclohexan-1-amine structure
1497246-02-2 structure
Product name:1-2-(trifluoromethoxy)phenylcyclohexan-1-amine
CAS No:1497246-02-2
MF:C13H16F3NO
MW:259.267454147339
CID:6422321
PubChem ID:62788520

1-2-(trifluoromethoxy)phenylcyclohexan-1-amine Chemical and Physical Properties

Names and Identifiers

    • 1-2-(trifluoromethoxy)phenylcyclohexan-1-amine
    • AKOS012082921
    • 1-[2-(trifluoromethoxy)phenyl]cyclohexan-1-amine
    • 1497246-02-2
    • EN300-1931330
    • Inchi: 1S/C13H16F3NO/c14-13(15,16)18-11-7-3-2-6-10(11)12(17)8-4-1-5-9-12/h2-3,6-7H,1,4-5,8-9,17H2
    • InChI Key: KJFDEGRAWXDOPU-UHFFFAOYSA-N
    • SMILES: FC(OC1C=CC=CC=1C1(CCCCC1)N)(F)F

Computed Properties

  • Exact Mass: 259.11839862g/mol
  • Monoisotopic Mass: 259.11839862g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 2
  • Complexity: 274
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.6
  • Topological Polar Surface Area: 35.2Ų

1-2-(trifluoromethoxy)phenylcyclohexan-1-amine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1931330-0.05g
1-[2-(trifluoromethoxy)phenyl]cyclohexan-1-amine
1497246-02-2
0.05g
$587.0 2023-09-17
Enamine
EN300-1931330-10.0g
1-[2-(trifluoromethoxy)phenyl]cyclohexan-1-amine
1497246-02-2
10g
$4236.0 2023-06-01
Enamine
EN300-1931330-1.0g
1-[2-(trifluoromethoxy)phenyl]cyclohexan-1-amine
1497246-02-2
1g
$986.0 2023-06-01
Enamine
EN300-1931330-0.1g
1-[2-(trifluoromethoxy)phenyl]cyclohexan-1-amine
1497246-02-2
0.1g
$615.0 2023-09-17
Enamine
EN300-1931330-2.5g
1-[2-(trifluoromethoxy)phenyl]cyclohexan-1-amine
1497246-02-2
2.5g
$1370.0 2023-09-17
Enamine
EN300-1931330-1g
1-[2-(trifluoromethoxy)phenyl]cyclohexan-1-amine
1497246-02-2
1g
$699.0 2023-09-17
Enamine
EN300-1931330-10g
1-[2-(trifluoromethoxy)phenyl]cyclohexan-1-amine
1497246-02-2
10g
$3007.0 2023-09-17
Enamine
EN300-1931330-5.0g
1-[2-(trifluoromethoxy)phenyl]cyclohexan-1-amine
1497246-02-2
5g
$2858.0 2023-06-01
Enamine
EN300-1931330-0.25g
1-[2-(trifluoromethoxy)phenyl]cyclohexan-1-amine
1497246-02-2
0.25g
$642.0 2023-09-17
Enamine
EN300-1931330-0.5g
1-[2-(trifluoromethoxy)phenyl]cyclohexan-1-amine
1497246-02-2
0.5g
$671.0 2023-09-17

1-2-(trifluoromethoxy)phenylcyclohexan-1-amine Related Literature

Additional information on 1-2-(trifluoromethoxy)phenylcyclohexan-1-amine

Introduction to 1-2-(Trifluoromethoxy)phenylcyclohexan-1-amine (CAS No. 1497246-02-2)

1-2-(Trifluoromethoxy)phenylcyclohexan-1-amine, also known by its CAS number 1497246-02-2, is a synthetic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structure, which includes a cyclohexane ring and a trifluoromethoxy-substituted phenyl group. The combination of these functional groups imparts distinct chemical and biological properties, making it a valuable candidate for various applications in drug discovery and development.

The trifluoromethoxy group is particularly noteworthy due to its strong electron-withdrawing effect, which can influence the compound's reactivity and binding affinity to biological targets. This property has been leveraged in the design of novel drugs, where the trifluoromethoxy moiety can enhance the potency and selectivity of lead compounds. Recent studies have shown that 1-2-(trifluoromethoxy)phenylcyclohexan-1-amine exhibits promising pharmacological activities, including anti-inflammatory, analgesic, and neuroprotective effects.

In the context of medicinal chemistry, 1-2-(Trifluoromethoxy)phenylcyclohexan-1-amine has been explored for its potential as a scaffold for the development of new therapeutic agents. The cyclohexane ring provides structural rigidity, which can improve the compound's stability and bioavailability. Additionally, the trifluoromethoxy substituent can modulate the compound's lipophilicity, thereby enhancing its ability to cross biological membranes and reach target sites within the body.

One of the key areas of research involving 1-2-(Trifluoromethoxy)phenylcyclohexan-1-amine is its role in neuropharmacology. Studies have demonstrated that this compound can interact with various neurotransmitter systems, including serotonin and dopamine receptors. These interactions have been linked to potential therapeutic applications in neurological disorders such as depression, anxiety, and neurodegenerative diseases. For instance, preclinical studies have shown that 1-2-(Trifluoromethoxy)phenylcyclohexan-1-amine can modulate serotonin levels in the brain, leading to improved mood and cognitive function.

Another important aspect of 1-2-(Trifluoromethoxy)phenylcyclohexan-1-amine is its potential as an anti-inflammatory agent. Inflammation is a common underlying factor in many chronic diseases, including arthritis, cardiovascular disease, and metabolic disorders. Research has indicated that this compound can inhibit the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). This anti-inflammatory activity suggests that 1-2-(Trifluoromethoxy)phenylcyclohexan-1-amine could be developed into a novel therapeutic for managing inflammatory conditions.

The pharmacokinetic properties of 1-2-(Trifluoromethoxy)phenylcyclohexan-1-amine have also been extensively studied. Its high lipophilicity allows it to be readily absorbed through the gastrointestinal tract and distributed throughout the body. However, this property also necessitates careful consideration of potential side effects and drug-drug interactions. Preclinical studies have shown that 1-2-(Trifluoromethoxy)phenylcyclohexan-1-amine has a favorable safety profile, with minimal toxicity observed at therapeutic doses.

In addition to its therapeutic potential, 1-2-(Trifluoromethoxy)phenylcyclohexan-1-amine has been investigated for its use in diagnostic imaging. The unique chemical structure of this compound makes it suitable for labeling with radiotracers, enabling non-invasive imaging techniques such as positron emission tomography (PET). This application could provide valuable insights into disease progression and treatment efficacy in clinical settings.

The synthesis of 1-2-(Trifluoromethoxy)phenylcyclohexan-1-amine involves several well-established chemical reactions, including nucleophilic substitution and cycloaddition reactions. The availability of efficient synthetic routes has facilitated large-scale production of this compound for both research and commercial purposes. Moreover, the modular nature of its synthesis allows for easy modification of functional groups, enabling the creation of derivative compounds with tailored properties.

Recent advancements in computational chemistry have further enhanced our understanding of 1-2-(Trifluoromethoxy)phenylcyclohexan-1-amine's molecular behavior. Molecular dynamics simulations have provided insights into its conformational flexibility and binding interactions with target proteins. These computational tools are invaluable for optimizing lead compounds and predicting their biological activity before experimental validation.

In conclusion, 1-2-(Trifluoromethoxy)phenylcyclohexan-1-amine (CAS No. 1497246-02-2) represents a promising compound with diverse applications in medicinal chemistry and pharmaceutical research. Its unique chemical structure and favorable pharmacological properties make it an attractive candidate for further investigation and development into novel therapeutic agents. Ongoing research continues to uncover new aspects of this compound's potential, paving the way for innovative treatments in various medical fields.

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